1-Azido-4-(bromomethyl)benzene

Catalog No.
S684648
CAS No.
74489-49-9
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-4-(bromomethyl)benzene

CAS Number

74489-49-9

Product Name

1-Azido-4-(bromomethyl)benzene

IUPAC Name

1-azido-4-(bromomethyl)benzene

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5H2

InChI Key

ZEGXJLLXAKNJOU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1CBr)N=[N+]=[N-]

Bioconjugation Chemistry

1-Azido-4-(bromomethyl)benzene, also known as 4-azidobenzyl bromide, is a valuable reagent in bioconjugation chemistry. Its unique combination of functional groups, an azide and a bromomethyl, allows it to participate in various coupling reactions to link biomolecules together. The azide group can readily undergo click chemistry with alkyne-tagged biomolecules to form a stable and specific triazole linkage, while the bromomethyl group can participate in nucleophilic substitution reactions with various biomolecules containing nucleophiles like thiols or amines.

Applications in Protein Labeling and Modification

Due to its reactivity, 1-Azido-4-(bromomethyl)benzene finds applications in protein labeling and modification for various research purposes. The azide group allows for the attachment of fluorophores, affinity tags, or other probes to proteins, enabling their visualization, purification, or investigation of protein-protein interactions.

Cross-linking Reagents

The bifunctional nature of 1-Azido-4-(bromomethyl)benzene makes it useful as a cross-linking reagent. It can covalently link two biomolecules, such as proteins, DNA, or carbohydrates, together due to the independent reactivity of the azide and bromomethyl groups. This allows researchers to study protein-protein interactions, protein-DNA interactions, and other biomolecular assemblies.

1-Azido-4-(bromomethyl)benzene is an organic compound with the chemical formula C7_7H6_6BrN3_3. It features an azide group (-N3_3) and a bromomethyl group (-CH2_2Br) attached to a benzene ring. The presence of these functional groups contributes to its reactivity, making it a valuable compound in organic synthesis and materials science. Azides are known for their ability to participate in click chemistry, while the bromomethyl group is prone to nucleophilic substitution reactions, enhancing the compound's versatility in various chemical transformations .

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Click Chemistry: The azide group can react with alkynes to form 1,2,3-triazoles, which are important intermediates in drug discovery and materials science .
  • Cycloaddition Reactions: The azide can participate in cycloaddition reactions with various unsaturated compounds, leading to the formation of complex molecular architectures.

Research indicates that compounds similar to 1-Azido-4-(bromomethyl)benzene may exhibit biological activities such as antimicrobial and anticancer properties. The azide functional group has been explored for its potential in targeting specific biomolecules, making it useful in medicinal chemistry. Additionally, studies have suggested that derivatives of this compound could interact with androgen receptors, indicating potential applications in hormone-related therapies .

The synthesis of 1-Azido-4-(bromomethyl)benzene typically involves the following steps:

  • Starting Materials: The synthesis begins with 1-bromo-4-(bromomethyl)benzene and sodium azide (NaN3_3).
  • Reaction Conditions: The reaction is usually conducted under controlled temperatures (0-5 °C) to manage the exothermic nature of the reaction and minimize side products.
  • Workup: After completion, the mixture is cooled, filtered, and washed to obtain the desired product in high yield .

1-Azido-4-(bromomethyl)benzene finds applications in various fields:

  • Material Science: It is used as a precursor for synthesizing polymers and materials with specific properties.
  • Corrosion Inhibition: Compounds synthesized from 1-Azido-4-(bromomethyl)benzene have shown potential as corrosion inhibitors for metals.
  • Fluorescent Probes: Its derivatives are explored for their photoluminescent properties, making them suitable for use as fluorescent probes in biological imaging.

Interaction studies involving 1-Azido-4-(bromomethyl)benzene highlight its reactivity profile and biological interactions. Research has demonstrated that this compound can effectively bind to various substrates due to its functional groups. Studies have also focused on its decomposition pathways using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and mass spectrometry to evaluate safety and handling precautions associated with azide compounds .

Several compounds share structural similarities with 1-Azido-4-(bromomethyl)benzene. Here are some notable examples:

Compound NameChemical FormulaKey Features
1-Azido-4-bromobenzeneC6_6H4_4BrN3_3Lacks bromomethyl group; simpler structure
1-Bromo-4-(azidomethyl)benzeneC7_7H6_6BrN3_3Contains azidomethyl instead of bromomethyl
4-Azidobenzyl bromideC7_7H6_6BrN3_3Azide positioned differently on benzene ring

Uniqueness

The uniqueness of 1-Azido-4-(bromomethyl)benzene lies in its dual functionality provided by both the azide and bromomethyl groups. This combination allows for diverse chemical transformations not possible with simpler analogs, making it a versatile building block in organic synthesis and materials science .

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Dates

Modify: 2024-04-14

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